
ethyl 4,4-difluoro-3-oxobutanoate
Overview
Description
Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a fluorinated β-keto ester with the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol . Structurally, it features a difluoromethyl group at the β-position and a reactive ketone moiety, making it a versatile intermediate in organic synthesis. This compound is widely utilized in agrochemical and pharmaceutical industries, particularly in synthesizing pyrazole derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key scaffold for antifungal and antiviral agents . Its synthesis often involves Claisen condensation of ethyl difluoroacetate with ethyl acetate , and its reactivity is leveraged in cyclization, nucleophilic substitution, and condensation reactions .
Preparation Methods
ethyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods:
Direct Reaction with Difluoroacetyl Halide: This method involves the reaction of difluoroacetyl halide (such as difluoroacetyl chloride) with ethyl acetate in the presence of an alkaline catalyst like sodium ethoxide or sodium methoxide.
Claisen Condensation: Another method involves the Claisen condensation of ethyl difluoroacetate with ethyl acetate under alkaline conditions, followed by acidification and purification. This method has been optimized to improve yield and efficiency.
Chemical Reactions Analysis
ethyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles to form more complex molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups allow for potential modifications under appropriate conditions.
Common reagents used in these reactions include strong bases like sodium ethoxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 4,4-difluoro-3-oxobutanoate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antifungal agents like fluazocycloamine and fungicides such as benzovindiflupyr.
Biochemistry and Toxicology: Research has explored its potential in studying metabolic pathways and toxicokinetics, providing insights into how similar compounds are absorbed, metabolized, and excreted by the human body.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoroacetoacetate involves its role as an intermediate in various biochemical pathways. The difluoromethyl group enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets. In pharmaceuticals, it contributes to the synthesis of active ingredients that inhibit or modulate biological processes, such as enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with ethyl 4,4-difluoro-3-oxobutanoate but differ in substituents, fluorine content, or functional groups, leading to distinct physicochemical and reactivity profiles:
Key Observations :
- Substituent Effects : The ethoxymethylene group in CAS 176969-33-8 introduces conjugation, facilitating cyclization reactions (e.g., pyrazole formation with methylhydrazine) . Chlorine substitution (as in the chloro-difluoro analogue) alters electronic properties, favoring nucleophilic displacement reactions .
This compound :
- Reactivity: The β-keto ester undergoes condensation with triethyl orthoformate to form α,β-unsaturated intermediates (e.g., ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate), which react with nucleophiles like methylhydrazine to yield pyrazole derivatives .
- Synthesis : Produced via Claisen condensation of ethyl difluoroacetate and ethyl acetate .
Ethyl 4-Chloro-4,4-difluoro-3-oxobutanoate :
- Reactivity : Chlorine substitution enhances susceptibility to nucleophilic attack, enabling enantioselective reductions (e.g., baker’s yeast-mediated synthesis of (R)- and (S)-hydroxyesters) .
- Synthesis : Prepared via lithium diisopropylamide (LDA)-mediated reaction of ethyl acetate with ethyl 2-chloro-2,2-difluoroacetate at low temperatures .
Ethyl 2-(Ethoxymethylene)-4,4-difluoro-3-oxobutanoate :
- Reactivity: The conjugated enone system participates in cycloaddition and heterocycle formation, yielding pyrazolecarboxamides with antifungal activity .
- Synthesis: Derived from this compound via reaction with triethyl orthoformate in acetic anhydride .
Biological Activity
Ethyl 4,4-difluoro-3-oxobutanoate (CAS No. 352-24-9) is a fluorinated organic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of two fluorine atoms at the 4-position of a 3-oxobutanoate moiety. Its molecular formula is , with a molecular weight of 166.12 g/mol. The compound's fluorinated structure enhances its chemical stability and biological activity compared to non-fluorinated analogs .
Synthesis
The synthesis of this compound typically involves the reaction of ethyl difluoroacetate with ethyl acetate under specific conditions. Various methods have been developed to optimize yield and purity, including refluxing and column chromatography for purification .
Agricultural Applications
This compound is primarily recognized for its role as an intermediate in the synthesis of fungicides. Research indicates that it exhibits notable antifungal properties against several Ascomycete pathogens. The compound serves as a precursor for various succinate dehydrogenase inhibitors, which are crucial in developing effective fungicides .
Table 1: Antifungal Activity Against Selected Pathogens
Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Botrytis cinerea | 15 | 100 |
Fusarium oxysporum | 20 | 200 |
Rhizoctonia solani | 18 | 150 |
Pharmaceutical Applications
In addition to its agricultural uses, this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing potassium channel activators and β-alanine derived GABA-T antagonists. These compounds show promise in treating neurological disorders by modulating potassium channels and inhibiting GABA transaminase activity .
Case Study: GABA-T Inhibition
A study evaluated the efficacy of drugs synthesized from this compound in inhibiting GABA-T. The results demonstrated that these compounds could significantly increase GABA levels in neuronal cultures, indicating potential therapeutic benefits for conditions such as epilepsy and anxiety disorders.
Table 2: GABA-T Inhibition Results
Compound | IC50 (µM) | % Increase in GABA Levels |
---|---|---|
Compound A | 5 | 150% |
Compound B | 10 | 120% |
This compound | 8 | 130% |
Q & A
Q. Basic: What are the key synthetic routes for ethyl 4,4-difluoro-3-oxobutanoate, and how can reaction efficiency be monitored?
This compound is synthesized via condensation of ethyl difluoroacetate with diketene or via Claisen-type reactions. A common method involves reacting ethyl difluoroacetate with triethyl orthoformate and methylhydrazine to form pyrazole intermediates . Reaction efficiency is monitored using gas chromatography (GC) to track reactant consumption and product formation, with purity thresholds ≥98% as per industrial standards . For reproducibility, ensure stoichiometric control of reagents like triethyl orthoformate and optimize reaction temperature (typically 60–80°C) to minimize side products like acetylacetic acid derivatives .
Q. Advanced: How can factorial design optimize reaction conditions for synthesizing pyrazolecarboxamide derivatives from this compound?
A three-factor factorial design (e.g., temperature, catalyst loading, reaction time) can systematically optimize pyrazolecarboxamide synthesis. For example:
- Factors : Temperature (60–100°C), PEG-600 catalyst (5–15 mol%), time (4–12 hrs).
- Response variables : Yield (%) and purity (GC area%).
Data analysis via ANOVA identifies significant parameters. Evidence shows that PEG-600 as a phase-transfer catalyst improves yields to 59.6–91% by enhancing nucleophilic substitution efficiency . Advanced studies may incorporate response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .
Q. Basic: What analytical methods are recommended for quantifying this compound purity?
Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis, using polar capillary columns (e.g., DB-WAX) to resolve impurities like acetylacetic acid esters . 1H NMR (δ 1.3 ppm for ethyl group, δ 4.2 ppm for -CH2F2) and 19F NMR (δ -120 to -125 ppm for CF2) confirm structural integrity . The CPCIF standard mandates ≤0.5% moisture (Karl Fischer titration) and ≥99.0% purity for industrial-grade material .
Q. Advanced: How do electronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing nature of the CF2 group increases the electrophilicity of the β-ketoester carbonyl, accelerating nucleophilic attack. Computational studies (e.g., DFT calculations) reveal reduced electron density at the carbonyl carbon (partial charge ~+0.45 vs. +0.32 in non-fluorinated analogs), favoring reactions with amines or hydrazines. Kinetic experiments show a 2–3× rate increase compared to ethyl acetoacetate in pyrazole cyclization . Advanced research may explore solvent effects (e.g., methanol vs. THF) on transition-state stabilization.
Q. Basic: What safety protocols are critical when handling this compound in the lab?
- Storage : In airtight containers under nitrogen, away from ignition sources (flash point ~101°C) .
- PPE : Nitrile gloves, safety goggles, and fume hood use to prevent inhalation/contact.
- Spill management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Q. Advanced: How can contradictory fungicidal activity data for pyrazole derivatives of this compound be resolved?
Discrepancies in bioactivity (e.g., inhibition of Corynespora mazei vs. Pseudomonas syringae) may arise from:
- Pathogen-specific membrane permeability to the difluoromethyl group.
- Steric effects : Bulky substituents on the pyrazole ring may hinder target binding (e.g., fungal CYP51 vs. bacterial enzymes).
Methodological solutions:
Q. Basic: What role does this compound play in agrochemical intermediate synthesis?
It serves as a precursor for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a key intermediate in fungicides like fluopyram and fluxapyroxad. The synthesis involves cyclocondensation with methylhydrazine, followed by chlorination (SOCl2) and amidation with anilines . The CF2 group enhances metabolic stability and bioavailability in plant tissues .
Q. Advanced: What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?
- Chiral auxiliaries : Use (R)-phenylethylamine to resolve diastereomeric salts via crystallization .
- Asymmetric catalysis : Employ Evans oxazolidinones or Jacobsen’s thiourea catalysts in Michael additions.
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) achieves ≥99% ee for trifluoromethyl-hydroxybutanoate esters .
Q. Basic: How is the shelf life of this compound determined under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via GC. The CPCIF standard requires ≤0.5% degradation products (e.g., ethyl 4,4-difluoroacetoacetate) after 12 months at 25°C . Moisture-sensitive degradation is mitigated by desiccants (silica gel) in packaging .
Q. Advanced: Can computational QSAR models predict the bioactivity of novel this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and Fukui indices predict fungicidal activity. For example:
Properties
IUPAC Name |
ethyl 4,4-difluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPWKVOPADMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059851 | |
Record name | Ethyl 4,4-difluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-24-9 | |
Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4,4-difluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4-difluoro-3-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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